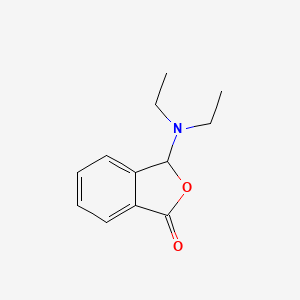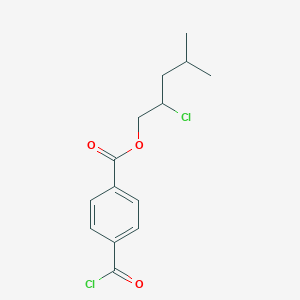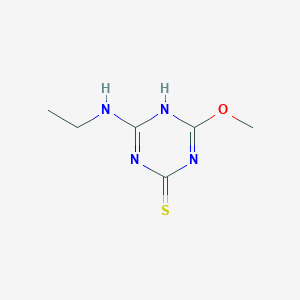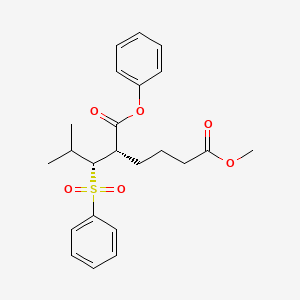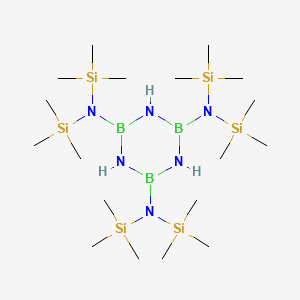
Ethoxy(3-nitrophenyl)methaneperoxol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethoxy(3-nitrophenyl)methaneperoxol is an organic compound characterized by the presence of an ethoxy group, a nitrophenyl group, and a methaneperoxol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethoxy(3-nitrophenyl)methaneperoxol typically involves the reaction of 3-nitrophenylmethanol with ethyl hydroperoxide under acidic conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes peroxidation to yield the desired product. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the peroxidation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure the efficient and consistent production of the compound while maintaining high purity and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethoxy(3-nitrophenyl)methaneperoxol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrophenylmethaneperoxide derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, yielding ethoxy(3-aminophenyl)methaneperoxol.
Substitution: The ethoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Substitution reactions often require the use of strong bases or nucleophiles.
Major Products Formed
Oxidation: Formation of nitrophenylmethaneperoxide derivatives.
Reduction: Formation of ethoxy(3-aminophenyl)methaneperoxol.
Substitution: Formation of various alkyl or aryl-substituted derivatives.
Applications De Recherche Scientifique
Ethoxy(3-nitrophenyl)methaneperoxol has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethoxy(3-nitrophenyl)methaneperoxol involves its interaction with molecular targets such as enzymes and receptors. The compound’s peroxidic moiety can generate reactive oxygen species (ROS), which can induce oxidative stress in cells. This oxidative stress can lead to various cellular responses, including apoptosis or cell death. The nitrophenyl group may also interact with specific proteins, modulating their activity and affecting cellular pathways.
Comparaison Avec Des Composés Similaires
Ethoxy(3-nitrophenyl)methaneperoxol can be compared with other similar compounds such as:
Mthis compound: Similar structure but with a methoxy group instead of an ethoxy group.
Ethoxy(4-nitrophenyl)methaneperoxol: Similar structure but with the nitro group in the para position.
Ethoxy(3-aminophenyl)methaneperoxol: Similar structure but with an amino group instead of a nitro group.
These compounds share structural similarities but differ in their chemical properties and reactivity, highlighting the unique features of this compound.
Propriétés
Numéro CAS |
111278-32-1 |
|---|---|
Formule moléculaire |
C9H11NO5 |
Poids moléculaire |
213.19 g/mol |
Nom IUPAC |
1-[ethoxy(hydroperoxy)methyl]-3-nitrobenzene |
InChI |
InChI=1S/C9H11NO5/c1-2-14-9(15-13)7-4-3-5-8(6-7)10(11)12/h3-6,9,13H,2H2,1H3 |
Clé InChI |
HSORNMRNXCQWOX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C1=CC(=CC=C1)[N+](=O)[O-])OO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


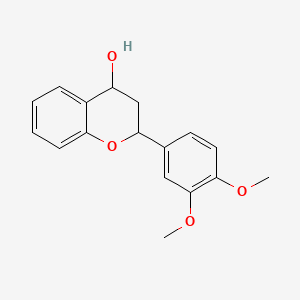
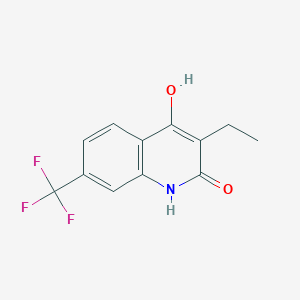
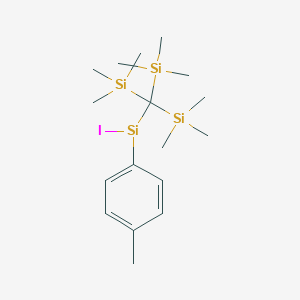
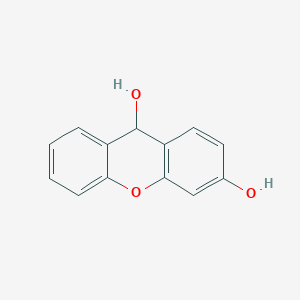
![1-{4-[(E)-(Phenylsulfanyl)diazenyl]phenyl}ethan-1-one](/img/structure/B14313999.png)
